3,4-Dimethoxy-5-pentylbenzoic acid
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Overview
Description
3,4-Dimethoxy-5-pentylbenzoic acid is an organic compound with the molecular formula C14H20O4 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups at the 3rd and 4th positions and a pentyl group at the 5th position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-5-pentylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with pentylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-5-pentylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride for reducing the carboxylic acid group.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3,4-Dimethoxy-5-pentylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-5-pentylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the pentyl chain contribute to its lipophilicity, allowing it to interact with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Confluentic Acid: Similar in structure with methoxy and pentyl groups but differs in the position and number of substituents.
Dimethoxy Chalcone: Contains methoxy groups but has a different core structure (chalcone instead of benzoic acid).
Uniqueness
3,4-Dimethoxy-5-pentylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of methoxy and pentyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
647855-14-9 |
---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3,4-dimethoxy-5-pentylbenzoic acid |
InChI |
InChI=1S/C14H20O4/c1-4-5-6-7-10-8-11(14(15)16)9-12(17-2)13(10)18-3/h8-9H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
IELDMZYOWWGNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)C(=O)O)OC)OC |
Origin of Product |
United States |
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